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Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridin-3-amine

Cat. No.: B3187782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-Fluoro-5-methylpyridin-3-amine (CAS No: 186593-48-6), a key fluorinated

pyridine intermediate in pharmaceutical synthesis. The information herein is curated to support

research, development, and drug discovery applications.

Core Physicochemical Data
The key physicochemical properties of 2-Fluoro-5-methylpyridin-3-amine are summarized in

the table below. These parameters are critical for understanding the compound's behavior in

various chemical and biological systems.
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Property Value Source(s)

Molecular Formula C₆H₇FN₂ [1][2][3][4][5]

Molecular Weight 126.13 g/mol [1][2][3][4][5]

Physical Appearance Light yellow to brown solid [2][6]

Boiling Point 275.5 °C at 760 mmHg [7]

Melting Point Not available in cited literature.

Density 1.196 g/cm³ [4]

Calculated LogP (XLogP3) 1.0 [7]

Vapor Pressure 0.005 mmHg at 25 °C [7]

Flash Point 120.4 ± 25.9 °C [7]

Refractive Index 1.546 [7]

pKa Not available in cited literature.

Solubility

No quantitative data available.

Expected to be soluble in

organic solvents and sparingly

soluble in water.

Note on Analog Melting Points: While an experimental melting point for the title compound is

not publicly documented, related structures such as 2-Amino-5-methylpyridine and 5-Amino-2-

chloro-3-methylpyridine have reported melting points of 76-77 °C and 93-98 °C, respectively[8]

[9].

Synthetic Pathway Overview
2-Fluoro-5-methylpyridin-3-amine is a valuable building block in medicinal chemistry. A

common and logical synthetic route for aromatic amines involves the reduction of a

corresponding nitro compound. This workflow is illustrated below.
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Synthesis Workflow

2-Fluoro-5-methyl-3-nitropyridine
(Precursor)

Reduction Reaction
(e.g., Fe/AcOH, H₂/Pd-C)

2-Fluoro-5-methylpyridin-3-amine
(Final Product)

Click to download full resolution via product page

Caption: A generalized synthetic pathway for 2-Fluoro-5-methylpyridin-3-amine.

Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of this

specific compound are not widely published. The following sections describe standard,

generalized methodologies appropriate for a compound of this class.

Synthesis via Nitro Group Reduction
This protocol outlines a common method for preparing aromatic amines from their nitro-

aromatic precursors.

Objective: To synthesize 2-Fluoro-5-methylpyridin-3-amine from 2-Fluoro-5-methyl-3-

nitropyridine.

Apparatus: Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration

apparatus.

Reagents: 2-Fluoro-5-methyl-3-nitropyridine, a reducing agent (e.g., iron powder, tin(II)

chloride, or catalytic hydrogenation with H₂ over Pd/C), and a suitable solvent (e.g., acetic
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acid, ethanol, ethyl acetate).

Procedure:

The nitro-precursor is dissolved in the chosen solvent within the round-bottom flask.

The reducing agent is added portion-wise or, in the case of catalytic hydrogenation, the

catalyst is added and the vessel is placed under a hydrogen atmosphere.

The reaction mixture is stirred, often with heating, and monitored by a suitable technique

(e.g., TLC or LC-MS) until the starting material is consumed.

Upon completion, the reaction mixture is filtered to remove the catalyst or excess metal.

The filtrate is neutralized with a base (e.g., sodium bicarbonate solution).

The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g.,

Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Purification is typically achieved by recrystallization or column chromatography.

Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

Procedure:

A small amount of the dry, powdered sample is packed into a capillary tube to a height of

2-3 mm.

The tube is placed in the heating block of the melting point apparatus.

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.
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The temperature at which the first drop of liquid appears (onset) and the temperature at

which the entire sample becomes liquid (completion) are recorded as the melting range.

Determination of Partition Coefficient (LogP) by Shake-
Flask Method

Objective: To measure the compound's differential solubility in two immiscible phases (n-

octanol and water), providing an indication of its lipophilicity.

Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

Procedure:

A known amount of the compound is dissolved in either n-octanol or water.

This solution is added to a separatory funnel containing the other, immiscible solvent. The

two phases are typically pre-saturated with each other.

The funnel is shaken vigorously for a set period to allow for equilibrium to be reached, and

then left to stand until the layers fully separate.

The concentration of the compound in each phase is determined analytically (e.g., by UV

spectroscopy or HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this

value.

Workflow for pKa Determination
The acidity or basicity of a compound is a critical parameter in drug development. The workflow

below illustrates the process for determining the pKa of the amine group.
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pKa Determination Workflow

Prepare Analyte Solution
(Compound in H₂O/Co-solvent)

Potentiometric Titration
(Add standardized acid, e.g., HCl)

Calibrate pH Electrode

Record pH vs. Titrant Volume Analyze Titration Curve
(Determine equivalence point)

Calculate pKa
(pH at half-equivalence point)
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Caption: Standard workflow for pKa determination via potentiometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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